molecular formula C9H15N3 B13517602 [2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine

[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine

Cat. No.: B13517602
M. Wt: 165.24 g/mol
InChI Key: JLNVOFDRYDBRQK-UHFFFAOYSA-N
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Description

[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine is a chemical compound with the molecular formula C9H15N3. It is known for its unique structure, which includes a pyridine ring attached to an ethylamine chain with two dimethylamine groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine typically involves the reaction of 2-aminopyridine with dimethylamine in the presence of a suitable catalyst. One common method includes the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine stands out due to its unique combination of a pyridine ring and dimethylamine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific investigations .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N',N'-dimethyl-1-pyridin-3-ylethane-1,2-diamine

InChI

InChI=1S/C9H15N3/c1-12(2)7-9(10)8-4-3-5-11-6-8/h3-6,9H,7,10H2,1-2H3

InChI Key

JLNVOFDRYDBRQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CN=CC=C1)N

Origin of Product

United States

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